Lisuride

Description

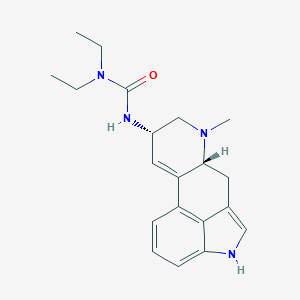

Structure

3D Structure

Properties

IUPAC Name |

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRGVLQUQGGVSM-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19875-60-6 (maleate (1:1)) | |

| Record name | Lisuride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023217, DTXSID30274075 | |

| Record name | Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lisuride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40e-01 g/L | |

| Record name | Lisuride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18016-80-3, 140387-89-9 | |

| Record name | Lisuride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18016-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lisuride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lisuride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Lisuride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lisuride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LISURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0QN3D755O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lisuride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lisuride's Mechanism of Action on Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisuride, an ergoline (B1233604) derivative, exhibits a complex pharmacological profile at dopamine (B1211576) receptors, underpinning its therapeutic applications in conditions such as Parkinson's disease and hyperprolactinemia. This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its binding affinity, functional activity, and downstream signaling pathways at dopamine receptor subtypes. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of its receptor interaction profile. Visual representations of signaling cascades and experimental workflows are included to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound is a potent, semi-synthetic ergot alkaloid that has been utilized in the management of various neurological and endocrine disorders.[1][2] Its therapeutic efficacy is largely attributed to its interaction with dopaminergic systems in the central nervous system.[3] this compound acts as a mixed agonist-antagonist at dopamine, serotonin (B10506), and adrenergic receptors.[4] This guide focuses specifically on its action on dopamine receptors, providing a detailed analysis of its binding characteristics and functional consequences. Understanding the nuances of this compound's interaction with dopamine receptor subtypes is critical for optimizing its therapeutic use and for the development of novel, more selective dopaminergic agents.

Dopamine Receptor Binding Profile of this compound

This compound demonstrates high affinity for D2-like dopamine receptors (D2, D3), with comparatively lower affinity for D1 receptors.[5] This selectivity is a key feature of its pharmacological profile. The binding affinities, expressed as inhibition constants (Ki), from various studies are summarized in the table below.

Table 1: this compound Binding Affinities (Ki) at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Source |

| D1 | 56.7 | Not Specified | [5] |

| D2 | 0.95 | [3H]spiperone | [5] |

| D2 | 0.5 | [3H]U-86170 | [6][7] |

| D2 | 0.34 | Not Specified | [6] |

| D3 | 1.08 | Not Specified | [5] |

Note: Lower Ki values indicate higher binding affinity.

Functional Activity at Dopamine Receptors

This compound's functional activity is characterized by its potent agonism at D2-like receptors and partial agonism at D1 receptors.[2][3] This dual activity contributes to its overall effect on dopaminergic neurotransmission.

D2-like Receptor Agonism

At D2 and D3 receptors, this compound acts as a potent agonist.[5][8][9] This agonism is responsible for its primary therapeutic effects in Parkinson's disease, where it mimics the action of endogenous dopamine to alleviate motor symptoms.[3] The activation of D2-like receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][11]

D1 Receptor Partial Agonism

In contrast to its full agonism at D2-like receptors, this compound exhibits partial agonist activity at D1 receptors.[12] This means it binds to the receptor and elicits a response that is weaker than that of a full agonist. The stimulation of D1 receptors leads to the activation of Gs/olf proteins, which in turn stimulates adenylyl cyclase to increase intracellular cAMP levels.[10][13] The partial agonism of this compound at D1 receptors results in a modest increase in cAMP.[12]

Table 2: this compound Functional Activity at Dopamine Receptors

| Receptor Subtype | Activity | EC50 (µM) | Intrinsic Activity (%) | Assay | Source |

| D1 | Partial Agonist | 0.053 | 17.2 | cAMP Formation | [12] |

| D2 | Agonist | - | - | - | [3] |

| D3 | Agonist | - | - | - | [5] |

Note: EC50 represents the concentration of a drug that gives half-maximal response. Intrinsic activity is the maximal effect of a drug relative to a full agonist.

Signaling Pathways

The binding of this compound to dopamine receptors initiates distinct downstream signaling cascades, primarily involving the modulation of cAMP levels.

D2-like Receptor Signaling

This compound's agonism at D2 and D3 receptors activates inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This signaling pathway is central to the therapeutic effects of this compound in conditions characterized by dopamine deficiency.

D2/D3 receptor signaling pathway activated by this compound.

D1 Receptor Signaling

As a partial agonist at D1 receptors, this compound stimulates the Gαs/olf protein, albeit to a lesser extent than a full agonist. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

D1 receptor signaling pathway partially activated by this compound.

Experimental Methodologies

The characterization of this compound's interaction with dopamine receptors relies on established in vitro assays. The following sections detail the protocols for radioligand binding and cAMP accumulation assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for dopamine receptor subtypes.

Materials:

-

Cell membranes expressing the dopamine receptor subtype of interest (e.g., from CHO or HEK293 cells).[14]

-

Radioligand (e.g., [3H]spiperone for D2/D3 receptors).[15]

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Incubation: Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.[16]

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[16]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Objective: To determine the functional activity (agonism, partial agonism, antagonism) and potency (EC50) of this compound at dopamine receptors.

Materials:

-

Whole cells expressing the dopamine receptor subtype of interest.

-

This compound at various concentrations.

-

Forskolin (B1673556) (for Gi-coupled receptors).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium.

Protocol for Gs-coupled Receptors (e.g., D1):

-

Cell Plating: Plate cells in a multi-well plate and allow them to adhere.

-

Compound Addition: Add varying concentrations of this compound to the cells.[17]

-

Incubation: Incubate for a specified period (e.g., 30 minutes at 37°C) to allow for cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP using a suitable assay kit according to the manufacturer's instructions.[18]

-

Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 and maximal response.

Protocol for Gi-coupled Receptors (e.g., D2):

-

Cell Plating: Plate cells as described above.

-

Forskolin Stimulation: Pre-stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[17]

-

Compound Addition: Add varying concentrations of this compound.

-

Incubation, Lysis, and Measurement: Follow steps 3-5 as for Gs-coupled receptors.

-

Data Analysis: The agonistic effect of this compound will be observed as a dose-dependent inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound's mechanism of action at dopamine receptors is multifaceted, characterized by high-affinity binding and potent agonism at D2-like receptors, coupled with partial agonism at D1 receptors. This unique profile of receptor interaction and subsequent modulation of cAMP signaling pathways forms the molecular basis for its therapeutic utility. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation and the design of novel dopaminergic therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound Maleate used for? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. | BioGRID [thebiogrid.org]

- 8. Discriminative stimulus properties of this compound revisited: involvement of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. innoprot.com [innoprot.com]

- 12. D1 dopamine receptor activity of anti-parkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. innoprot.com [innoprot.com]

- 14. Radioligand binding assays [bio-protocol.org]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Lisuride's Interaction with Serotonin 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of lisuride at the serotonin (B10506) 5-HT2A receptor. It is designed to be a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development, offering detailed data, experimental protocols, and visual representations of key concepts.

Quantitative Binding Affinity of this compound for the 5-HT2A Receptor

This compound is an ergoline (B1233604) derivative that exhibits a high affinity for the serotonin 5-HT2A receptor, acting as a partial agonist.[1][2][3][4] Its binding characteristics have been determined through various in vitro assays, with the resulting affinity constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) consistently falling within the low nanomolar range. The following table summarizes key quantitative data from the scientific literature.

| Parameter | Value (nM) | Assay Type | Radioligand/Agonist | Cell Type/Tissue | Reference |

| Ki | 2 - 6 | Competition Binding | [3H]M100907 | Mouse brain tissue | [1] |

| IC50 | 0.04 - 0.97 | Binding Assay | Not Specified | Homo sapiens 5-HT2A Receptor | [5] |

| EC50 | 17 | Functional Assay (PI Hydrolysis) | Serotonin | Cloned 5-HT2A Receptors | [6] |

| Ki | 6918.31 | Binding Assay | H8G | Homo sapiens 5-HT2A Receptor | [5] |

| Kd | 5012 | Binding Assay | H8G | Homo sapiens 5-HT2A Receptor | [5] |

Note: The significant variance in the Ki and Kd values from reference[5] compared to other literature may be attributable to the specific experimental context, such as the use of a cryo-electron microscopy structure and a different competing ligand (H8G).

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue from a suitable animal model (e.g., rat frontal cortex).[7][8]

-

Radioligand: [3H]Ketanserin or [3H]M100907, selective 5-HT2A receptor antagonists.[1][9]

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 1 µM Ketanserin or 10 µM clozapine).[9][10]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/C or GF/B) and a vacuum harvester.[8][11]

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay buffer.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).[11]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Receptor membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[11]

-

A fixed concentration of the radioligand (e.g., 0.5 nM [3H]ketanserin).[9][10]

-

Varying concentrations of the test compound (this compound).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

-

Incubation:

-

Filtration:

-

Rapidly terminate the incubation by vacuum filtration through the filter plates.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

-

-

Counting:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.[11]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Phosphoinositide (PI) Hydrolysis

This protocol describes a method to assess the functional activity of this compound as a partial agonist by measuring its ability to stimulate the Gq/11-mediated signaling pathway, leading to the accumulation of inositol (B14025) phosphates.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating 5-HT2A receptor-mediated PI hydrolysis.

Materials:

-

Cells expressing the 5-HT2A receptor.

-

Culture medium containing [3H]myo-inositol.

-

Agonist (this compound) at various concentrations.

-

Assay buffer (e.g., Krebs-bicarbonate buffer).

-

Quenching solution (e.g., ice-cold trichloroacetic acid).

-

Anion exchange chromatography columns.

-

Scintillation counter.

Procedure:

-

Cell Culture and Labeling:

-

Culture the cells in a suitable medium.

-

Incubate the cells with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells in an assay buffer containing LiCl (to inhibit inositol monophosphatase).

-

Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by adding a quenching solution.

-

Extract the inositol phosphates from the cells.

-

-

Quantification:

-

Separate the [3H]inositol phosphates from other radiolabeled molecules using anion exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphate (B84403) accumulation as a function of the log concentration of this compound.

-

Determine the EC50 value and the maximum response (Emax) from the resulting dose-response curve using non-linear regression.

-

Signaling Pathways and Functional Selectivity

The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins.[12][13] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[14] This canonical signaling cascade is central to the physiological effects mediated by the 5-HT2A receptor.

Beyond the canonical Gq/G11 pathway, the 5-HT2A receptor can also engage other signaling pathways, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid.[12][14] Furthermore, evidence suggests that the 5-HT2A receptor can signal through β-arrestin pathways.[15][16]

This compound is considered a "biased agonist" at the 5-HT2A receptor, meaning it preferentially activates certain downstream signaling pathways over others.[2][17] Specifically, this compound has been shown to be a G protein-biased agonist, with a lower efficacy for recruiting β-arrestin compared to its activation of G protein signaling.[2][17] This biased agonism is thought to contribute to its non-hallucinogenic profile compared to other 5-HT2A receptor agonists like LSD.[1][15][16]

Visualizations

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Canonical 5-HT2A Receptor Signaling Pathway

References

- 1. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]

- 3. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. rcsb.org [rcsb.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [pubmed.ncbi.nlm.nih.gov]

- 16. mushroomreferences.com [mushroomreferences.com]

- 17. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [ouci.dntb.gov.ua]

The Pharmacokinetics and Bioavailability of Lisuride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of lisuride, a dopamine (B1211576) receptor agonist with a complex pharmacological profile. The information is compiled from various preclinical and clinical studies to support further research and development efforts.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound exhibit significant variability depending on the route of administration and the species studied. Below are summaries of key quantitative data from human and animal studies.

Table 1: Pharmacokinetics of this compound in Humans

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (min) | Half-life (t½) | Bioavailability (%) | Clearance (mL/min/kg) | Study Population | Reference |

| Oral | 300 µg | 0.27 - 3.30 | 39 (mean) | ~2 hours | 10 - 20% | Apparent oral clearance increased by 110% after 2-4 weeks of treatment | 11 Parkinson's disease patients | [1] |

| Oral | 200 µg | - | 60 - 80 | 10 hours (elimination half-life of ¹⁴C-radioactivity) | 14% | - | 6 elderly volunteers | [2] |

| Intravenous (IV) | 25 µg | - | - | 14 min (phase 1), 1.5 h (phase 2) | 100% (by definition) | 13 | 12 healthy male volunteers | [3] |

| Intravenous (IV) | 25 µg | - | - | 3 min, 16 min, 2.9 h (three-phasic decline) | 100% (by definition) | 16 ± 9 | 6 elderly volunteers | [2] |

| Intramuscular (IM) | 25 µg | - | 12 - 15 | Similar to IV | 90% | - | 12 healthy male volunteers | [3] |

| Subcutaneous (SC) | 25 µg | - | 12 - 15 | Similar to IV | 94% | - | 12 healthy male volunteers | [3] |

| Subcutaneous (SC) Infusion | 60 µ g/hour for 2 hours | 0.78 ± 0.19 (steady state) | - | 1.4 ± 0.4 hours | - | 20 ± 6 | 6 Parkinsonian patients | [4] |

Experimental Protocols

The determination of this compound's pharmacokinetic profile relies on precise and validated experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

In Vivo Bioavailability Study in Humans (Oral and Intravenous Administration)

This protocol is a composite representation based on the methodologies described in the cited literature[1][2].

Objective: To determine the absolute bioavailability and pharmacokinetic profile of orally administered this compound in comparison to intravenous administration.

Subjects: Healthy adult male and female volunteers or patient populations (e.g., Parkinson's disease patients), with specific inclusion and exclusion criteria defined in the study protocol.

Materials:

-

This compound hydrogen maleate (B1232345) for oral and intravenous administration.

-

¹⁴C-labelled this compound hydrogen maleate (for studies involving radioactivity measurement).

-

Standard laboratory equipment for blood collection (e.g., heparinized tubes).

-

Centrifuge for plasma separation.

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) system or a gamma counter for radioimmunoassay (RIA).

Procedure:

-

Volunteer Screening and Baseline Assessment: Participants undergo a thorough medical screening, including physical examination, ECG, and routine blood and urine tests.

-

Study Design: A randomized, crossover design is typically employed, where each subject receives both oral and intravenous this compound on separate occasions, with a washout period in between.

-

Dosing:

-

Intravenous: A single bolus injection of a sterile solution of this compound (e.g., 25 µg) is administered over a short period.

-

Oral: A single oral dose of this compound (e.g., 200-300 µg) is administered with a standardized volume of water after an overnight fast.

-

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points before and after drug administration (e.g., 0, 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

This compound Quantification:

-

Radioimmunoassay (RIA): A competitive binding assay where a known quantity of radiolabeled this compound competes with the unlabeled this compound in the plasma sample for binding to a specific antibody. The amount of radioactivity is inversely proportional to the concentration of this compound in the sample[1][5].

-

High-Performance Liquid Chromatography (HPLC): A chromatographic technique used to separate this compound from other plasma components, followed by detection using UV or fluorescence detectors. This method provides high specificity and sensitivity[6][7].

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.

-

Bioavailability Calculation: The absolute bioavailability (F) is calculated using the formula: F = (AUCoral / AUCIV) × (DoseIV / Doseoral).

References

- 1. Disposition of oral this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and biotransformation of 14C-lisuride hydrogen maleate in rhesus monkey and in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and pharmacodynamics of this compound in healthy volunteers after intravenous, intramuscular, and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound after subcutaneous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. An HPLC method for the determination of lisinopril in human plasma and urine with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lisuride Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride, an ergoline (B1233604) derivative, is a dopamine (B1211576) receptor agonist with a complex pharmacological profile that has garnered significant interest in the fields of neurology and endocrinology. Primarily recognized for its therapeutic applications in Parkinson's disease and as a prolactin inhibitor, its unique chemical architecture, closely related to that of lysergic acid, underpins its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound maleate (B1232345) and a detailed account of its chemical synthesis, including experimental protocols and quantitative data.

Chemical Structure of this compound Maleate

This compound is chemically designated as N'-[(8α)-9,10-Didehydro-6-methylergolin-8-yl]-N,N-diethylurea.[1] The maleate salt form is the common pharmaceutical presentation. The ergoline core is a tetracyclic ring system that forms the backbone of many biologically active ergot alkaloids.

The key structural features of this compound include:

-

An ergoline ring system which is characteristic of ergot alkaloids.

-

A diethylurea moiety attached at the 8α position of the ergoline nucleus. This distinguishes it from other ergoline derivatives like lysergic acid diethylamide (LSD), which possesses a diethylamide group at this position.

-

A methyl group at the 6-position of the ergoline ring.

-

The maleate counter-ion , which is the salt form used in pharmaceutical formulations.

Table 1: Chemical and Physical Properties of this compound Maleate

| Property | Value | Reference(s) |

| IUPAC Name | N'-[(8α)-9,10-Didehydro-6-methylergolin-8-yl]-N,N-diethylurea maleate | [1] |

| Molecular Formula | C₂₀H₂₆N₄O · C₄H₄O₄ | [1] |

| Molecular Weight | 454.52 g/mol | [1] |

| CAS Number | 19875-60-6 | [1] |

| Appearance | White or almost white crystalline powder | |

| Solubility | Soluble in methanol (B129727) and dimethyl sulfoxide; sparingly soluble in water and ethanol (B145695). | [1] |

Synthesis of this compound Maleate

The synthesis of this compound was first reported by Zikán and Semonský in 1960.[1][2][3] The synthetic pathway commences from lysergic acid, a natural product obtained from the ergot fungus Claviceps purpurea. The overall process involves the transformation of the carboxylic acid group of lysergic acid into the characteristic N,N-diethylurea moiety of this compound.

The synthesis can be broadly divided into the following key stages:

-

Preparation of Lysergic Acid Azide (B81097): Conversion of the carboxylic acid functionality of lysergic acid into a more reactive azide group.

-

Curtius Rearrangement and Isocyanate Formation: The azide undergoes a Curtius rearrangement to form an isocyanate intermediate.

-

Urea Formation: The isocyanate is then reacted with diethylamine (B46881) to yield the final this compound base.

-

Maleate Salt Formation: The purified this compound base is converted to its maleate salt for improved stability and bioavailability.

Below is a detailed description of the experimental protocols for each stage of the synthesis.

Stage 1: Preparation of Lysergic Acid Hydrazide

This initial step activates the carboxylic acid group of lysergic acid for subsequent conversion to the azide.

Experimental Protocol:

-

Materials: d-Lysergic acid, anhydrous hydrazine, ethanol.

-

Procedure: A suspension of d-lysergic acid in ethanol is treated with an excess of anhydrous hydrazine. The mixture is heated under reflux for a period of 4-6 hours. Upon cooling, the lysergic acid hydrazide precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Table 2: Quantitative Data for Lysergic Acid Hydrazide Synthesis

| Parameter | Value |

| Yield | 85-90% |

| Purity | >98% (by HPLC) |

| Melting Point | 215-218 °C (decomposes) |

Stage 2: Preparation of Lysergic Acid Azide

The hydrazide is converted to the corresponding azide, a key intermediate for the Curtius rearrangement.

Experimental Protocol:

-

Materials: Lysergic acid hydrazide, sodium nitrite (B80452), hydrochloric acid, diethyl ether.

-

Procedure: Lysergic acid hydrazide is dissolved in dilute hydrochloric acid at a low temperature (0-5 °C). A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes, during which the lysergic acid azide precipitates. The azide is extracted into cold diethyl ether. The ethereal solution is washed with a cold, dilute sodium bicarbonate solution and then with water, and finally dried over anhydrous sodium sulfate.

Caution: Azide compounds are potentially explosive and should be handled with extreme care. The reaction should be carried out in a well-ventilated fume hood, and the temperature should be strictly controlled.

Stage 3: Synthesis of this compound (N'-[(8α)-9,10-Didehydro-6-methylergolin-8-yl]-N,N-diethylurea)

This step involves the Curtius rearrangement of the azide to an isocyanate, followed by reaction with diethylamine to form the urea.

Experimental Protocol:

-

Materials: Ethereal solution of lysergic acid azide, anhydrous diethylamine, anhydrous toluene.

-

Procedure: The dried ethereal solution of lysergic acid azide is added to a solution of anhydrous diethylamine in anhydrous toluene. The reaction mixture is gently warmed to initiate the Curtius rearrangement of the azide to the isocyanate, which then reacts in situ with diethylamine. The reaction is typically heated at 40-50 °C for 2-3 hours. After the reaction is complete, the solvent is removed under reduced pressure to yield the crude this compound base. The crude product is purified by column chromatography on silica (B1680970) gel.

Table 3: Quantitative Data for this compound Synthesis

| Parameter | Value |

| Yield | 60-70% (from lysergic acid hydrazide) |

| Purity | >99% (by HPLC) |

| ¹H NMR (CDCl₃, 400 MHz): | δ 7.20-7.00 (m, 4H, Ar-H), 6.85 (s, 1H, C10-H), 6.25 (s, 1H, C2-H), 4.60 (d, 1H, NH), 3.40-3.20 (m, 4H, N(CH₂CH₃)₂), 3.10 (m, 1H, C8-H), 2.80-2.60 (m, 2H, C4-H), 2.50 (s, 3H, N-CH₃), 1.15 (t, 6H, N(CH₂CH₃)₂) |

Stage 4: Preparation of this compound Maleate

The final step involves the formation of the maleate salt to enhance the stability and solubility of the drug substance.

Experimental Protocol:

-

Materials: Purified this compound base, maleic acid, ethanol.

-

Procedure: The purified this compound base is dissolved in warm ethanol. A stoichiometric amount of maleic acid, also dissolved in warm ethanol, is added to the this compound solution with stirring. The mixture is then allowed to cool to room temperature, and subsequently cooled in an ice bath to facilitate crystallization. The resulting white crystalline precipitate of this compound maleate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Table 4: Quantitative Data for this compound Maleate Formation

| Parameter | Value |

| Yield | >95% |

| Purity | >99.5% (by HPLC) |

| Melting Point | 184-188 °C |

Synthesis Pathway Diagram

The following diagram illustrates the key transformations in the synthesis of this compound from d-Lysergic Acid.

References

The Genesis and Early Clinical Applications of Lisuride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical development and initial therapeutic applications of lisuride, an ergoline (B1233604) derivative with a complex pharmacological profile. Synthesized in 1960, this compound's journey from a potential antimigraine agent to a multifaceted therapeutic for hyperprolactinemia and Parkinson's disease is detailed. This document outlines its synthesis origins, early clinical trial data, and the foundational experimental work that elucidated its mechanism of action, with a focus on its interactions with dopamine (B1211576) and serotonin (B10506) receptors. Detailed methodologies for key experiments are described, and signaling pathways are visualized to provide a comprehensive understanding of this significant pharmaceutical compound.

Historical Development and Synthesis

This compound was first synthesized in 1960 by Zikán and Semonský at the Research Institute for Pharmacy and Biochemistry in Prague.[1][2][3] It was initially developed as an analogue of methysergide, with the primary goal of creating a new antimigraine agent.[1][2][3] As an ergoline derivative, its chemical structure is notably similar to that of D-lysergic acid diethylamide (LSD).[1][2] The drug was first marketed in the early 1970s.[3]

Initial Therapeutic Uses and Early Clinical Data

This compound's unique pharmacological profile as a potent dopamine and serotonin agonist led to its investigation in a range of clinical conditions beyond its initial target of migraine.[6][7][8] Early clinical trials focused on its efficacy in migraine prophylaxis, hyperprolactinemia, and Parkinson's disease.

Migraine Prophylaxis

Early studies investigated this compound as a prophylactic treatment for migraine headaches. A double-blind, placebo-controlled trial involving 240 patients over six months demonstrated that long-term administration of this compound significantly reduced the frequency of migraine attacks compared to placebo.[9] Another open multicenter study with 420 patients showed that over a three-month period, 61.4% of patients experienced a greater than 50% reduction in the frequency of migraine attacks.[10]

| Early Clinical Trial Data for this compound in Migraine Prophylaxis | |

| Study | Herrmann et al. (1977) (Double-Blind, Placebo-Controlled) [9] |

| Number of Patients | 240 |

| Dosage | Not specified in abstract |

| Duration | 6 months |

| Key Efficacy Outcome | Significant reduction in the frequency of migraine attacks compared to placebo. |

| Adverse Effects | Good tolerance and minimal side-effects reported. |

| Study | Soyka & Frieling (1989) (Open Multicenter Study) [10] |

| Number of Patients | 420 |

| Dosage | Not specified in abstract |

| Duration | 3 months |

| Key Efficacy Outcome | 61.4% of patients had a >50% reduction in migraine attack frequency. |

| Adverse Effects | Nausea (4.0%), vertigo (3.1%), drowsiness (1.4%). |

| Study | Del Bene et al. (1983) (Open Clinical Trial in Children) [11] |

| Number of Patients | 23 (compared with 22 on pizotiphene) |

| Dosage | Not specified in abstract |

| Duration | 42 days |

| Key Efficacy Outcome | No statistically significant difference in therapeutic results compared to pizotiphene. |

| Adverse Effects | Well-tolerated. |

Hyperprolactinemia

This compound's potent dopamine agonist activity made it a strong candidate for treating hyperprolactinemia, a condition characterized by elevated prolactin levels. Studies demonstrated its effectiveness in lowering prolactin levels and restoring gonadal function.[12] In a study of 25 patients with pathological hyperprolactinemia, this compound treatment (0.4 to 2.4 mg/day) reduced prolactin levels to at least 50% of the basal values in all patients, with most reaching normal ranges.[13] Another study with 25 hyperprolactinemic infertile women showed that this compound treatment led to a normalization of serum prolactin in 76% of patients and pregnancy in 24% of patients.[14] A study comparing this compound to bromocriptine (B1667881) in 27 patients found both drugs to be comparably effective in reducing plasma prolactin levels.[15]

| Early Clinical Trial Data for this compound in Hyperprolactinemia | |

| Study | Verde et al. (1980) [13] |

| Number of Patients | 25 |

| Dosage | 0.4 - 2.4 mg/day |

| Duration | Not specified in abstract |

| Key Efficacy Outcome | Prolactin levels reduced to at least 50% of basal values in all patients; most fell to the normal range. Resumption of ovulatory menses. |

| Adverse Effects | Not detailed in abstract. |

| Study | Chiodini et al. (1981) [12] |

| Number of Patients | 191 (treated with bromocriptine, metergoline, or this compound) |

| Dosage | Not specified in abstract |

| Duration | 2 to 48 months |

| Key Efficacy Outcome | Highly effective in lowering prolactin levels and restoring gonadal function. |

| Adverse Effects | Mild side effects were frequent at initiation but usually subsided. Severe side effects necessitating discontinuation occurred in 12 instances. |

| Study | Ambrosi et al. (1981) [15] |

| Number of Patients | 27 (cross-over with bromocriptine) |

| Dosage | Average 1 mg/day |

| Duration | 3-6 months |

| Key Efficacy Outcome | Plasma prolactin levels reduced by 83%; normalization in 13 patients. |

| Adverse Effects | Orthostatic hypotension, vomiting, and nausea in 11 patients. |

| Study | Rukan et al. (2004) [14] |

| Number of Patients | 25 |

| Dosage | Not specified in abstract |

| Duration | Not specified in abstract |

| Key Efficacy Outcome | Serum prolactin levels decreased to normal in 19 (76%) patients; 6 (24%) patients became pregnant. |

| Adverse Effects | Minimal, transient, and usually well-tolerated. |

| Study | Nassir (2014) [16] |

| Number of Patients | 50 |

| Dosage | 0.2 mg vaginally at bedtime |

| Duration | 12 weeks |

| Key Efficacy Outcome | Mean serum prolactin decreased from 66.1 ng/ml to a range of 6-17 ng/ml. 86% achieved a regular menstrual cycle, and 37.5% became pregnant. |

| Adverse Effects | Nausea (46%), dizziness (24%), headache (16%). |

Parkinson's Disease

As a dopamine agonist, this compound was investigated for the treatment of Parkinson's disease. An early study in 10 patients with moderate to marked Parkinson's disease who had a diminished response to levodopa (B1675098) found that replacing levodopa with this compound (mean dose of 3.6 mg per day) resulted in a significant reduction in bradykinesia, gait disorder, and total Parkinson's disease disability score.[6] A longer-term randomized, prospective trial in 90 de novo parkinsonian patients over four years showed that this compound treatment resulted in significantly fewer end-of-dose disturbances and peak-dose dyskinesias compared to levodopa, although with less improvement in parkinsonian disability.[17]

| Early Clinical Trial Data for this compound in Parkinson's Disease | |

| Study | Lieberman et al. (1981) [6] |

| Number of Patients | 10 |

| Dosage | Mean of 3.6 mg/day |

| Duration | 1 year follow-up for 4 patients |

| Key Efficacy Outcome | Significant reduction (p ≤ 0.05) in bradykinesia, gait disorder, and total Parkinson disease disability score compared to levodopa. |

| Adverse Effects | Mental changes (3 patients), nausea (1 patient). |

| Study | Rinne (1989) [17] |

| Number of Patients | 90 (de novo) |

| Dosage | Not specified in abstract |

| Duration | 4 years |

| Key Efficacy Outcome | Significantly fewer end-of-dose disturbances and peak-dose dyskinesias than levodopa, but less improvement in parkinsonian disability. |

| Adverse Effects | Not detailed in abstract. |

| Study | Stocchi et al. (2002) [18] |

| Number of Patients | Not specified in abstract (randomized trial) |

| Dosage | Subcutaneous infusion |

| Duration | 4 years |

| Key Efficacy Outcome | Significant reduction in motor fluctuations and dyskinesia compared to oral levodopa. UPDRS scores in "ON" and "OFF" states did not significantly change for the this compound group but deteriorated in the levodopa group. |

| Adverse Effects | Not detailed in abstract. |

Experimental Protocols: Elucidating the Mechanism of Action

The therapeutic effects of this compound are a direct result of its interaction with dopamine and serotonin receptors. Early experimental work to characterize these interactions primarily relied on radioligand binding assays.

Radioligand Binding Assays

Objective: To determine the affinity of this compound for various receptor subtypes, particularly dopamine and serotonin receptors.

General Methodology (Reconstructed from principles of the era):

-

Receptor Preparation:

-

Animal brains (typically rat) were dissected to isolate specific regions rich in the receptor of interest (e.g., striatum for dopamine D2 receptors, hippocampus for serotonin 5-HT1A receptors).

-

The tissue was homogenized in a cold buffer solution (e.g., Tris-HCl) to create a crude membrane preparation.

-

The homogenate was centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant was then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet was washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation were incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration.

-

Increasing concentrations of unlabeled this compound were added to compete with the radioligand for binding to the receptor.

-

Non-specific binding was determined by adding a high concentration of a known, potent unlabeled ligand for the receptor of interest.

-

The incubation was carried out for a specific time at a controlled temperature to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters were washed quickly with cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters was measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data were analyzed using Scatchard analysis or non-linear regression to determine the inhibition constant (Ki) of this compound for the specific receptor, which is a measure of its binding affinity.

-

Early studies using such methods revealed that this compound possesses high affinity for both dopamine D2 receptors (Ki = 2.0 nM) and serotonin 5-HT1A receptors (Ki = 0.5 nM).[1]

Signaling Pathways

This compound's therapeutic effects are mediated through its interaction with G-protein coupled receptors (GPCRs), primarily dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.

Dopamine D2 Receptor Signaling

This compound acts as a potent agonist at dopamine D2 receptors.[7][19][20] These receptors are coupled to Gi/o proteins. Activation of D2 receptors by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing gene expression and neuronal excitability. This mechanism is central to its efficacy in treating Parkinson's disease and hyperprolactinemia.

Serotonin 5-HT1A and 5-HT2A Receptor Signaling

This compound also demonstrates high affinity for serotonin receptors. It is a potent agonist at 5-HT1A receptors, which, similar to D2 receptors, are coupled to Gi/o proteins and thus inhibit adenylyl cyclase.[1] This action is thought to contribute to its therapeutic effects, potentially in migraine and mood regulation.

At the 5-HT2A receptor, this compound acts as a biased agonist.[2][21][22] 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC).[2][21][22] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). While this compound can activate this Gq-mediated pathway, it shows bias away from the β-arrestin signaling pathway that is more strongly activated by classic hallucinogens like LSD.[2][21][22] This biased agonism may explain why this compound generally lacks the hallucinogenic effects of LSD despite its structural similarity and high affinity for the 5-HT2A receptor.

Conclusion

This compound represents a significant milestone in the development of ergoline-derived therapeutics. Its journey from an antimigraine candidate to a valuable treatment for hyperprolactinemia and Parkinson's disease underscores the importance of understanding a compound's full pharmacological profile. The early clinical and experimental work laid the foundation for its therapeutic use and provided valuable insights into the complex interplay of the dopaminergic and serotonergic systems in various physiological and pathological states. The detailed examination of its receptor interactions and signaling pathways continues to be relevant for the development of new, more selective receptor modulators in modern drug discovery.

References

- 1. Dual activation by this compound of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The G protein biased serotonin 5-HT 2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Radiochemical synthesis of [123I]2-iodo-lisuride for dopamine D2-receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in Parkinson disease: efficacy of this compound compared to levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound | C20H26N4O | CID 28864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Preventive treatment of migraine headache with a new isoergolenyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [this compound for the prevention of migraine. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound as a migraine prophylactic in children: an open clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment of hyperprolactinemic states with different drugs: a study with bromocriptine, metergoline, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effectiveness of the dopamine agonist this compound in the treatment of acromegaly and pathological hyperprolactinemic states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lumhs.edu.pk [lumhs.edu.pk]

- 15. Comparative Pharmacological Effects of this compound and Lysergic Acid Diethylamide Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. This compound, a dopamine agonist in the treatment of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. This compound, a dopamine D2 receptor agonist, and anticraving drug expectancy as modifiers of relapse in alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist this compound exerts anti-depressant drug-like activities in mice [frontiersin.org]

Lisuride's Role as a Dopamine D2 Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lisuride is an ergoline (B1233604) derivative that has been utilized in the management of Parkinson's disease, migraine, and hyperprolactinemia. Its therapeutic effects are largely attributed to its interaction with dopamine (B1211576) receptors, particularly its role as a partial agonist at the dopamine D2 receptor. This technical guide provides an in-depth analysis of this compound's pharmacological profile at the D2 receptor, focusing on its binding affinity, functional efficacy, and the intracellular signaling pathways it modulates. The information is presented to aid researchers and professionals in drug development in understanding the nuanced interactions of this compound with its primary target.

Data Presentation: Quantitative Analysis of this compound at the D2 Receptor

The following tables summarize the binding affinity (Ki) and functional efficacy (Emax) of this compound in comparison to other notable dopamine agonists at the human dopamine D2 receptor. This quantitative data allows for a direct comparison of their potencies and intrinsic activities.

Table 1: Comparative Binding Affinities (Ki) at the Human Dopamine D2 Receptor

| Compound | Ki (nM) | Reference(s) |

| This compound | 0.95 | [1] |

| Bromocriptine | Value not available in the same comparative study | |

| Apomorphine | Value not available in the same comparative study | |

| Ropinirole (B1195838) | 98,700 | [1] |

| Pergolide | Value not available in the same comparative study | |

| Cabergoline | 0.61 | [1] |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Table 2: Comparative Functional Efficacy (Emax) at the Human Dopamine D2S Receptor (relative to Dopamine)

| Compound | Emax (% of Dopamine) | Agonist Classification | Reference(s) |

| This compound | 40-55% | Partial Agonist | [2] |

| Bromocriptine | 40-55% | Partial Agonist | [2] |

| Apomorphine | 79-92% | High-Efficacy Partial Agonist | [2] |

| Ropinirole | ~100% | Full Agonist | [2] |

| Pergolide | ~100% | Full Agonist | [2] |

| Pramipexole | ~100% | Full Agonist | [2] |

Note: The determination of EC50 values for this compound in some functional assays can be challenging due to its slow onset of action.[3]

Signaling Pathways and Experimental Workflows

The interaction of this compound with the dopamine D2 receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, visualize these pathways and the experimental workflows used to study them.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[4][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. This results in the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can also modulate the activity of various downstream effectors, including ion channels.[4]

Caption: Dopamine D2 receptor signaling cascade initiated by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental in determining the affinity of a ligand, such as this compound, for its receptor. This is typically achieved through competitive binding experiments where the unlabeled ligand (competitor) displaces a radiolabeled ligand from the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Caption: Workflow for a [35S]GTPγS functional binding assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]Spiperone (a D2 antagonist).

-

Unlabeled competitor: this compound.

-

Non-specific binding control: A high concentration of a D2 antagonist (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]Spiperone (final concentration ~0.2-0.5 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]Spiperone, and 100 µL of membrane suspension.

-

Competition: 50 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M), 50 µL of [3H]Spiperone, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Spiperone binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

-

[35S]GTPγS Functional Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins via the D2 receptor.

Materials:

-

Cell membranes from a cell line expressing the human D2 receptor.

-

[35S]GTPγS.

-

Guanosine diphosphate (B83284) (GDP).

-

Unlabeled GTPγS (for non-specific binding).

-

This compound and other dopamine agonists.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Scintillation counter and consumables.

Procedure:

-

Membrane and Reagent Preparation: Prepare membrane suspensions as in the radioligand binding assay. Prepare serial dilutions of this compound and other agonists.

-

Assay Setup: In a 96-well plate, add the following:

-

Membrane suspension.

-

GDP (e.g., 10 µM final concentration).

-

Varying concentrations of this compound or other agonists.

-

-

Pre-incubation: Incubate for 15 minutes at 30°C.

-

Initiate Reaction: Add [35S]GTPγS (e.g., 0.1 nM final concentration) to all wells. For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Incubation: Incubate for 30-60 minutes at 30°C.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification and Analysis: Determine the amount of bound [35S]GTPγS by scintillation counting. Plot the specific binding against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.[7][8]

cAMP Inhibition Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity and reduce cAMP levels through D2 receptor activation.

Materials:

-

A cell line stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).[9]

-

Adenylyl cyclase activator: Forskolin (B1673556).[6]

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound and other dopamine agonists.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[6]

-

Cell culture medium and plates.

Procedure:

-

Cell Plating: Seed the D2 receptor-expressing cells into 96-well plates and grow to 80-90% confluency.

-

Cell Stimulation:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.

-

Add varying concentrations of this compound or other agonists to the wells.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production.

-

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.[10]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.[10]

-

Data Analysis:

-

Normalize the data, with the response to forskolin alone representing 100% and the basal level representing 0%.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

-

Determine the IC50 (which corresponds to the EC50 for inhibition) and the maximum inhibition (Emax) from the dose-response curve.

-

Conclusion

This compound demonstrates high affinity for the human dopamine D2 receptor and functions as a partial agonist. Its ability to modulate the D2 receptor-mediated Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase, underpins its therapeutic utility. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other dopamine receptor modulators. A thorough understanding of the binding kinetics, functional efficacy, and signaling cascades associated with these compounds is paramount for the development of novel and improved therapeutics for a range of neurological and endocrine disorders.

References

- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential actions of antiparkinson agents at multiple classes of monoaminergic receptor. II. Agonist and antagonist properties at subtypes of dopamine D(2)-like receptor and alpha(1)/alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

- 10. benchchem.com [benchchem.com]

The Comprehensive Receptor Binding Profile of Lisuride Across Monoaminergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisuride, an ergoline (B1233604) derivative, exhibits a complex and high-affinity binding profile across the major monoaminergic neurotransmitter systems: dopamine (B1211576), serotonin (B10506), and adrenaline. This technical guide provides a detailed examination of this compound's interaction with these receptors, presenting quantitative binding data, functional activities, and the underlying experimental methodologies. Furthermore, it visualizes the key signaling pathways influenced by this compound, offering a comprehensive resource for researchers in pharmacology and drug development. This compound's unique profile, characterized by potent agonist activity at dopamine D2 and serotonin 5-HT1A receptors, coupled with antagonist properties at other sites, underpins its therapeutic applications and distinguishes it from other dopamine agonists.

Introduction

This compound is a versatile therapeutic agent used in the management of Parkinson's disease, migraine, and hyperprolactinemia.[1] Its clinical efficacy is derived from its intricate interactions with a wide array of monoaminergic receptors. Unlike other dopamine agonists, this compound's broader receptor engagement, particularly within the serotonergic system, contributes to its distinct pharmacological effects and side-effect profile. This document serves as an in-depth technical resource, consolidating the current understanding of this compound's receptor binding characteristics.

Receptor Binding Affinity of this compound

The binding affinity of this compound for a receptor is a measure of how tightly the drug binds to that receptor. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Dopamine Receptor System

This compound demonstrates high affinity for D2-like dopamine receptors (D2, D3, and D4), acting as a potent agonist.[2][3] Its affinity for D1-like receptors (D1 and D5) is comparatively lower.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D1 | 56.7[3] | Antagonist[4][5] |

| Dopamine D2 | 0.61 - 2.0[3][6] | Agonist[2][5] |

| Dopamine D3 | 1.08[3] | Agonist |

| Dopamine D4 | High Affinity[7] | Agonist |

| Dopamine D5 | Low Nanomolar Affinity | Not well characterized |

Serotonin Receptor System

This compound's interaction with the serotonin system is particularly complex, exhibiting high affinity for multiple receptor subtypes with varied functional outcomes. It is a potent agonist at 5-HT1A receptors and an antagonist at 5-HT2B receptors.[6][8]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 0.5[6] | Agonist[9] |

| 5-HT1D | Sub-nanomolar Affinity | Agonist |

| 5-HT2A | High Affinity[10][11] | Partial Agonist / Gq-biased agonist[10][11] |

| 5-HT2B | Potent | Antagonist[8] |

| 5-HT2C | High Affinity[4] | Agonist |

Adrenergic Receptor System

This compound also binds with high affinity to α-adrenergic receptors, where it primarily functions as an antagonist.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| α1A | Low Nanomolar Affinity | Antagonist |

| α1B | Low Nanomolar Affinity | Antagonist |

| α1D | Low Nanomolar Affinity | Antagonist |

| α2A | High Affinity[12] | Antagonist |

| α2B | High Affinity[12] | Antagonist |

| α2C | High Affinity[12] | Antagonist |

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinities is predominantly achieved through in vitro radioligand binding assays.[3][6] These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[13]

Principle